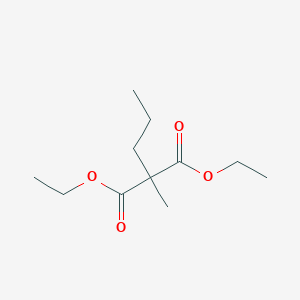

Diethyl methylpropylmalonate

Overview

Description

Synthesis Analysis

Diethyl methylpropylmalonate and related compounds have been synthesized through various chemical processes, including the treatment of diethyl acetyliminomalonate with lithium acetylides to produce various diethyl α-alkynylmalonates, which have potential as cysteine proteinase inhibitors. These processes involve hydrolytic decarboxylation under mild basic conditions to afford oxazole derivatives or allenyl esters, showcasing the compound's versatility in synthesis pathways (Nagao et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to diethyl methylpropylmalonate, such as diethylbis(1-pyrazolyl)borato]methyl(1-phenylpropyne)-platinum(II), has been determined through X-ray diffraction studies, revealing intricate details about their crystallographic configuration (Davies & Payne, 1975). Such studies are crucial for understanding the geometric arrangement of atoms within these compounds and their electronic structure.

Chemical Reactions and Properties

Research on diethyl methylpropylmalonate and similar compounds has explored their chemical reactions, such as cyclopolymerization to produce polyenes with exclusive structures (Anders et al., 2003). These reactions are fundamental for developing new materials with unique properties.

Physical Properties Analysis

The physical properties of diethyl methylpropylmalonate derivatives, such as their crystallization behavior and density, have been characterized in studies focusing on related compounds. The findings from these studies help in understanding the physical behavior of these chemicals under different conditions, which is essential for their practical application in various fields.

Chemical Properties Analysis

The chemical properties of diethyl methylpropylmalonate, including its reactivity and stability, are central to its applications in synthesis and material science. Investigations into the substituent effects of sodium diethyl alkylmalonates have provided insight into the conformational dynamics and reactivity patterns of these compounds, offering a deeper understanding of their chemical behavior (Kiyooka, Kodani, & Suzuki, 1980).

Scientific Research Applications

Cysteine Proteinase Inhibitors : Diethyl -alkynylmalonates (DAM) can generate conjugated allenyl esters, which are convertible into oxazole derivatives or allenyl esters through the Michael type reaction. These have potential as cysteine proteinase inhibitors (Nagao et al., 1996).

Safener for Herbicides : A tank mixture of mefenpyr-diethyl can effectively reduce the phytotoxicity and adverse effects on non-perennial bahiagrass when treated with low doses of haloxyfop-methyl (Dias et al., 2021).

Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives show promising corrosion inhibition properties for carbon steel, particularly effective in certain mediums (Moumeni et al., 2020).

Peptide Synthesis : Cyclopentyl methyl ether has been used to replace hazardous diethyl and tert-butyl methyl ethers for peptide precipitation in solid-phase peptide synthesis, maintaining product quality and safety (Al Musaimi et al., 2018).

Green Solvent : Methyl decanoate is a renewable, non-toxic alternative to dichloromethane in olefin metathesis reactions, offering a greener alternative to solvent-free reactions and reducing solvent waste (Kniese & Meier, 2010).

Molecular Dynamics : Studies like those on [PF6][P(1,2,2,4)] show good agreement with experimental findings and predict transitions to semi-plastic, full plastic, and melting temperatures over a range of temperatures (Carignano, 2013).

Safety and Hazards

Diethyl methylpropylmalonate is classified as a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Mechanism of Action

Target of Action

Similar compounds such as diethylpropion and DEET are known to interact with neurons and neurotransmitters.

Mode of Action

It’s worth noting that similar compounds like diethylpropion are known to stimulate neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine . High levels of these catecholamines tend to suppress hunger signals and appetite .

Biochemical Pathways

Related compounds such as phthalates are known to undergo biodegradation via various microbial pathways . For instance, phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .

Pharmacokinetics

Similar compounds like deet have been studied for their pharmacokinetic properties . For instance, DEET has been found to be rapidly and extensively absorbed through the skin, contributing to its short duration of insect repellent action .

Result of Action

It is used as a reagent in the preparation of anaerobic alkane biodegradation compounds .

Action Environment

For instance, the efficacy of DEET as an insect repellent can be influenced by factors such as temperature, humidity, and the presence of other volatile substances .

properties

IUPAC Name |

diethyl 2-methyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLCPJSRSNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204486 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl methylpropylmalonate | |

CAS RN |

55898-43-6 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55898-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

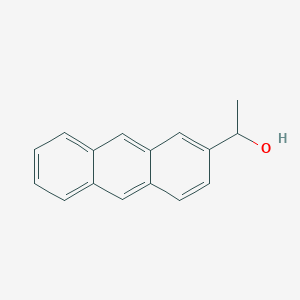

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)